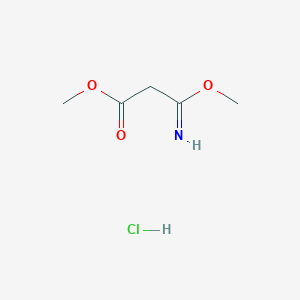

Methyl 3-imino-3-methoxypropanoate hydrochloride

Description

BenchChem offers high-quality Methyl 3-imino-3-methoxypropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-imino-3-methoxypropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10ClNO3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

methyl 3-imino-3-methoxypropanoate;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c1-8-4(6)3-5(7)9-2;/h6H,3H2,1-2H3;1H |

InChI Key |

LYTFRZOASFKWER-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CC(=O)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

"Methyl 3-imino-3-methoxypropanoate hydrochloride chemical properties"

Introduction

Methyl 3-methoxypropanoate, also known as methyl β-methoxypropionate, is an organic ester with a range of applications, including its use as a solvent and as an intermediate in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C5H10O3 | [3][4] |

| Molecular Weight | 118.13 g/mol | [4] |

| CAS Number | 3852-09-3 | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 142-143 °C | [2][3][5][6] |

| Density | 1.009 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.402 | [2][5][6] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [5][7] |

Synthesis of Methyl 3-methoxypropanoate

The primary industrial synthesis of Methyl 3-methoxypropanoate involves the Michael addition of methanol to methyl acrylate, catalyzed by a strong base such as sodium methoxide.[1][8]

Reaction Scheme:

Caption: Synthesis of Methyl 3-methoxypropanoate via Michael addition.

Experimental Protocol:

A typical laboratory-scale synthesis is as follows:

-

To a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 32g of a 28% solution of sodium methoxide in methanol and 57g of methanol.[1]

-

With vigorous stirring, slowly add 86g of methyl acrylate dropwise over 12 hours. The molar ratio of methanol to methyl acrylate should be approximately 2.5:1.[1]

-

Maintain the reaction temperature at 55 ± 2°C.[1]

-

After the addition is complete, continue the reaction for an additional 2 hours.[1]

-

Upon completion, the catalyst is neutralized. For instance, by adding concentrated sulfuric acid or 85% phosphoric acid, ensuring the temperature does not exceed 35°C.[1]

-

The final product is purified by distillation.[1]

This process, with careful control of reaction conditions, can yield a product with a purity of over 99.5%.[1]

Analytical Characterization

Accurate characterization of the synthesized product is crucial for quality control and for its use in subsequent applications.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Methyl 3-methoxypropanoate, the key characteristic absorptions are:

-

C-H stretching: 2975-2860 cm⁻¹[9]

-

C=O stretching (ester): 1750-1735 cm⁻¹[9]

-

C-O stretching (ester and ether): 1200-1170 cm⁻¹[9]

The region from approximately 1500 to 400 cm⁻¹ is considered the "fingerprint region" and is unique to the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides detailed information about the structure of the molecule. For Methyl 3-methoxypropanoate, the spectrum will show three distinct proton environments with an integration ratio of 3:2:3.[10]

-

A singlet corresponding to the protons of the methoxy group attached to the carbonyl.

-

A triplet corresponding to the methylene group adjacent to the ether oxygen.

-

A quartet corresponding to the methylene group adjacent to the carbonyl group.

Mass Spectrometry (MS):

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like Methyl 3-methoxypropanoate. A typical GC-MS workflow would involve:

Caption: A generalized workflow for GC-MS analysis.

Safety and Handling

Methyl 3-methoxypropanoate is a flammable liquid and vapor.[5][12] It can cause skin and serious eye irritation.[12][13]

Precautionary Measures:

-

Handling: Wear protective gloves, clothing, eye, and face protection.[12][14] Use in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[12][13][14] Ground and bond containers and receiving equipment to prevent static discharge.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12][13]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

-

Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

-

Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[12]

-

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and safe handling of Methyl 3-methoxypropanoate. While direct information on Methyl 3-imino-3-methoxypropanoate hydrochloride is scarce, the methodologies and data presented here for a closely related compound offer a valuable starting point for researchers in the field. Adherence to proper laboratory procedures and safety protocols is essential when working with this and similar chemical entities.

References

-

PubChem. (n.d.). Methyl 3-((3-methoxy-3-oxopropyl)amino)propanoate. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0143415). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 3-methoxypropionate, 3852-09-3. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methoxypropionate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 3-Methoxypropionate, 25mL, Each. Retrieved from [Link]

- Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.

-

CAS Common Chemistry. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Cole-Parmer. (2006, July 12). Material Safety Data Sheet - Methyl 3-methoxypropionate. Retrieved from [Link]

- Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.

-

PubChem. (n.d.). Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]

-

ChemBK. (2024, April 9). methyl 3-methoxypropionate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]

-

IRIS. (2021, February 8). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 3,3-dimethoxypropionate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3,3-dimethoxy-2-methylpropanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ECHA CHEM. (n.d.). methyl 3-amino-2-methoxypropanoate hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Methyl 3-methoxypropanoate | CAS#:3852-09-3. Retrieved from [Link]

Sources

- 1. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 2. Methyl 3-methoxypropionate | 3852-09-3 [amp.chemicalbook.com]

- 3. Methyl 3-methoxypropionate(3852-09-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-甲氧基丙酸甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

The Architecture of Pinner Salts: A Technical Guide to Methyl 3-imino-3-methoxypropanoate hydrochloride (CAS: 133871-48-4)

Executive Summary

In advanced medicinal chemistry and heterocycle synthesis, bifunctional building blocks dictate the efficiency of complex molecular assembly. Methyl 3-imino-3-methoxypropanoate hydrochloride (CAS: 133871-48-4) is a quintessential intermediate—a mono-imidate, mono-ester derivative of malonic acid. This whitepaper provides drug development professionals and synthetic chemists with an authoritative, self-validating framework for understanding, synthesizing, and deploying this Pinner salt. By moving beyond empirical recipes to explore the mechanistic causality of its formation, this guide ensures absolute reproducibility in the isolation of this highly reactive electrophilic hub.

Molecular Identity & Physicochemical Profiling

Methyl 3-imino-3-methoxypropanoate hydrochloride exists as a hygroscopic crystalline solid. It features two distinct electrophilic centers: a traditional methyl ester and a highly reactive protonated imino ether (imidate). This dual functionality allows for sequential or tandem cyclization reactions, particularly with binucleophiles such as amidines or hydrazines.

Table 1: Fundamental Chemical and Physical Properties

| Property | Value/Description |

| Chemical Name | Methyl 3-imino-3-methoxypropanoate hydrochloride |

| CAS Registry Number | 133871-48-4 [1] |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol |

| Structural Motif | CH₃O-C(=NH₂⁺)-CH₂-COOCH₃ · Cl⁻ |

| Reactivity Profile | Bis-electrophilic; highly susceptible to aqueous hydrolysis |

| Storage Requirements | Inert atmosphere (Ar/N₂), desiccated, 2-8 °C |

Mechanistic Causality: The Acid-Catalyzed Pinner Pathway

The synthesis of CAS 133871-48-4 relies on the classical Pinner Reaction , first described in 1877 [2]. This acid-catalyzed solvolysis converts the nitrile group of methyl cyanoacetate into an imidate hydrochloride using dry methanol and anhydrous hydrogen chloride gas.

Why Strict Causality Dictates Reaction Conditions

-

Anhydrous Imperative: The reaction strictly forbids the presence of water. Water acts as a highly competitive nucleophile against methanol. If moisture is present, the highly electrophilic nitrilium intermediate undergoes hydrolysis, yielding an amide or carboxylic ester instead of the target imidate[3].

-

Thermodynamic Control via Sub-Zero Temperatures: The dissolution of gaseous HCl into methanol is violently exothermic. Failing to maintain temperatures between -10 °C and 0 °C accelerates an unwanted secondary reaction where excess methanol attacks the formed imidate, resulting in an unreactive orthoester byproduct. Low temperatures preserve the kinetic trap of the protonated imidate [2].

Caption: Mechanistic pathway of the acid-catalyzed Pinner reaction for CAS 133871-48-4.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following synthetic protocol utilizes intrinsic feedback loops (e.g., visual precipitation cues and mass balancing) to act as a self-validating system for the researcher [4].

Step-by-Step Methodology

-

Reactor Preparation (Inertion): Purge a jacketed, pressure-rated 1 L glass reactor equipped with an overhead stirrer, gas dispersion tube (sparger), and internal thermometer with dry Nitrogen (N₂) for 30 minutes.

-

Reagent Loading: Charge the reactor with 1.0 equivalent of methyl cyanoacetate and 1.2 equivalents of anhydrous methanol. Dilute in anhydrous diethyl ether or dichloromethane (DCM) to achieve a 1.5 M solution.

-

Thermal Equilibration: Circulate a cryogenic brine or glycol mixture through the jacket to bring the internal temperature to precisely -10 °C.

-

HCl Introduction (Critical Step): Slowly bubble dry HCl gas through the dispersion tube. Self-Validation Check: Monitor the internal temperature continuously; adjust the HCl gas flow rate so the temperature never exceeds 0 °C. Maintain bubbling until the solution is saturated (approx. 15–18 hours).

-

Incubation & Precipitation: Seal the reactor under a slight positive N₂ pressure (1.5 kg/cm ²) and stir at 0–5 °C for an additional 14 hours.

-

Self-Validation Check: The reaction is self-indicating. As the ionic Pinner salt forms, it is insoluble in the ether/DCM mixture. A dense, white crystalline precipitate will visibly crash out of the solution, driving the reaction to completion via Le Chatelier’s principle.

-

-

Isolation: Filter the white precipitate strictly under a blanket of argon or dry N₂ using a Schlenk frit. Wash the filter cake generously with ice-cold anhydrous diethyl ether to remove unreacted starting materials and residual HCl.

-

Drying: Dry the solid under high vacuum (<0.1 mbar) at ambient temperature for 4 hours.

Caption: Step-by-step experimental workflow for the synthesis and isolation of the Pinner salt.

Analytical Validation System

To verify the integrity of the synthesized Methyl 3-imino-3-methoxypropanoate hydrochloride, analysts must rely on specific spectroscopic markers. Since the molecule is sensitive to hydrolysis, NMR samples should be prepared in strictly anhydrous DMSO-d₆ or CDCl₃ immediately prior to analysis.

Table 2: Key Spectroscopic Validation Markers [2,4]

| Analytical Method | Diagnostic Signal | Assignment/Causality |

| IR Spectroscopy | 1640–1690 cm⁻¹ (Strong) | C=N stretching vibration, confirming imidate formation. |

| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | N-H stretching vibration associated with the hydrochloride salt. |

| ¹H NMR (Anhydrous) | ~ 4.20 ppm (Singlet, 3H) | O-CH₃ group on the protonated imidate carbon. |

| ¹H NMR (Anhydrous) | ~ 3.75 ppm (Singlet, 3H) | O-CH₃ group belonging to the intact methyl ester. |

| ¹H NMR (Anhydrous) | ~ 3.50 ppm (Singlet, 2H) | Central -CH₂- bridging the ester and imidate. |

| Mass Spectrometry | m/z 132.06 [M-Cl]⁺ | Confirms the molecular ion of the free base imidate. |

Applications in Advanced Medicinal Chemistry

The isolation of CAS 133871-48-4 is rarely an end-goal; rather, it serves as a critical junction in multi-step API (Active Pharmaceutical Ingredient) synthesis.

Its most prominent application lies in the construction of substituted pyrimidine derivatives . When Methyl 3-imino-3-methoxypropanoate hydrochloride is subjected to a condensation reaction with cyanamide, amidines, or guanidines under weakly basic conditions, it undergoes tandem cyclization. For example, it acts as the primary synthetic precursor in the industrial synthesis of 4,6-dimethoxy-2-chloropyrimidine , an essential heterocyclic fragment utilized in the manufacturing of various agrochemicals and broad-spectrum kinase inhibitors [5]. The dual electrophilicity ensures high regioselectivity during the ring-closing mechanism, drastically reducing the formation of unwanted side-isomers.

References

-

Organic Chemistry Portal , "Pinner Reaction - Mechanism and Recent Literature". Available at:[Link]

-

Research and Reviews (RROIJ) , "An Overview of Some Imidates Derivatives with Anti-microbial Activity". Available at:[Link]

-

Ministry of Environment, Forest and Climate Change (India) , "Environment Clearance Form 1 - M/s Vital Chemtech Limited (Pyrimidine Synthesis Data)". Available at:[Link]

Methyl 3-imino-3-methoxypropanoate Hydrochloride: A Guide to Chemical Stability, Storage, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-imino-3-methoxypropanoate hydrochloride is a reactive chemical intermediate whose utility in pharmaceutical synthesis and drug development is intrinsically linked to its purity and stability. This guide provides a comprehensive technical overview of the factors governing its stability, protocols for optimal storage and handling, and methodologies for its rigorous stability assessment. By grounding our recommendations in the principles of physical organic chemistry and established regulatory frameworks, we aim to equip researchers with the necessary knowledge to ensure the integrity of this valuable compound throughout its lifecycle.

Chemical Profile and Inherent Reactivity

Methyl 3-imino-3-methoxypropanoate hydrochloride possesses three key functional groups that dictate its chemical behavior: an imine, an ester, and a hydrochloride salt. The reactivity of this molecule is primarily driven by the electrophilic nature of the imine and ester carbons.

-

Imino Group: The carbon-nitrogen double bond of the imine is highly susceptible to nucleophilic attack, particularly by water. This makes hydrolysis a primary degradation pathway. α-Imino esters are known to be more reactive than other types of imines due to the electron-withdrawing effect of the adjacent ester group, which further increases the electrophilicity of the imine carbon[1].

-

Ester Group: The ester functional group is also prone to hydrolysis, especially under acidic or basic conditions, which would yield a carboxylic acid and methanol.

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability, particularly in the solid state, by protonating the basic imine nitrogen. This reduces its susceptibility to certain degradation pathways and improves its handling characteristics compared to the free base form.

Understanding these structural features is paramount to designing appropriate storage conditions and handling procedures.

Core Principles of Stability and Degradation

The long-term stability of Methyl 3-imino-3-methoxypropanoate hydrochloride is contingent on mitigating exposure to several key environmental factors. The most critical of these is moisture, due to the high susceptibility of the imino-ester moiety to hydrolysis.

Hydrolytic Instability

Hydrolysis is the most significant degradation pathway for this compound. The presence of water can lead to the breakdown of the imine to form a corresponding ketone or amide, and the slower hydrolysis of the ester to a carboxylic acid. The acidic nature of the hydrochloride salt can catalyze ester hydrolysis if sufficient moisture is present.

Caption: Workflow for a comprehensive stability assessment program.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. [2][3]This data is crucial for developing a stability-indicating analytical method.

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability to acid and identify acid-catalyzed degradants. |

| Base Hydrolysis | 0.1 M NaOH at RT | To assess stability to base and identify base-catalyzed degradants. |

| Oxidation | 3% H₂O₂ at RT | To evaluate susceptibility to oxidative degradation. |

| Thermal | 70°C (dry heat) | To determine the effect of high temperature on the solid material. |

| Photostability | ICH Q1B conditions | To assess degradation upon exposure to light. |

Stability-Indicating Analytical Method

A validated analytical method capable of separating the intact compound from all potential degradation products is the cornerstone of any stability study. [4] Methodology: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the most common technique for stability testing due to its ability to separate, identify, and quantify the active ingredient and its impurities. [5]2. Column: A C18 reversed-phase column is a typical starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of polar and non-polar species.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds and can help in peak purity assessment.

-

Validation: The method must be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness. [4]The specificity is confirmed by demonstrating that the method can resolve the parent peak from all degradants generated during the forced degradation studies.

Long-Term Stability Study Protocol

-

Objective: To establish the re-test period for the compound under the recommended storage conditions.

-

Storage Condition: -20°C ± 5°C.

-

Batches: At least one representative batch of the compound should be studied.

-

Container: The same packaging proposed for long-term storage (e.g., amber glass vials, sealed under nitrogen).

-

Testing Schedule: Pull samples at designated time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Tests to Perform: At each time point, analyze the samples for:

-

Appearance (visual inspection)

-

Assay (using the validated HPLC method)

-

Impurity Profile (quantification of known and unknown impurities)

-

Conclusion

The chemical integrity of Methyl 3-imino-3-methoxypropanoate hydrochloride is critically dependent on rigorous control of its storage and handling environment. Its inherent reactivity, primarily driven by the hydrolytically sensitive imino-ester functionality, necessitates storage at low temperatures (-20°C to -10°C) under an inert atmosphere, with strict exclusion of moisture and light. Implementing a comprehensive stability testing program, guided by ICH principles and employing a validated stability-indicating HPLC method, is essential for defining a reliable re-test period and ensuring the material's quality for its intended use in research and development.

References

- Title: SAFETY DATA SHEET Source: Google Cloud Search URL

- Title: Safety Data Sheet Source: Cayman Chemical URL

- Title: Safety Data Sheet Source: Angene Chemical URL

- Title: Safety Data Sheet Source: CymitQuimica URL

- Title: Methyl 3,3-dimethoxypropionate SDS, 7424-91-1 Safety Data Sheets Source: ECHEMI URL

- Title: Pharmaceutical Stability Testing Source: Emery Pharma URL

- Title: Analytical Techniques In Stability Testing Source: Separation Science URL

- Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: Indu-tech URL

- Title: Forced degradation and impurity profiling: A review Source: Journal of Pharmaceutical and Biomedical Analysis URL

- Title: Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study Source: ResearchGate URL

- Title: α-Imino Esters in Organic Synthesis: Recent Advances Source: PubMed URL

- Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL

- Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL

Sources

A Technical Guide to the Anticipated Physical Properties of Methyl 3-imino-3-methoxypropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical properties of methyl 3-imino-3-methoxypropanoate hydrochloride. In the absence of specific experimental data for this compound, this document synthesizes information from analogous chemical structures, including α-imino esters and organic hydrochloride salts, to project its key physicochemical characteristics. The guide further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a robust framework for researchers engaged in the synthesis and characterization of novel small molecules. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction and Chemical Context

Methyl 3-imino-3-methoxypropanoate hydrochloride belongs to the class of α-imino esters, which are valuable precursors in the synthesis of a wide array of natural and unnatural α-amino acid derivatives. These derivatives often exhibit significant biological activities, making α-imino esters important building blocks in medicinal chemistry and drug development.[1][2][3] The defining feature of an α-imino ester is a carbon-nitrogen double bond (imine) at the α-position relative to an ester group. This arrangement renders the imine carbon highly electrophilic and susceptible to nucleophilic attack, a property extensively utilized in asymmetric synthesis.[2][4]

The hydrochloride salt form of an organic base, such as an imine, is often prepared to enhance its water solubility and stability, which are critical attributes for pharmaceutical applications.[5][6] This guide will, therefore, consider the influence of the hydrochloride moiety on the expected physical properties of the parent imino ester.

Projected Physicochemical Properties

This section details the anticipated physical properties of methyl 3-imino-3-methoxypropanoate hydrochloride based on the general characteristics of α-imino esters and organic hydrochloride salts.

Physical State and Appearance

It is anticipated that methyl 3-imino-3-methoxypropanoate hydrochloride will be a crystalline solid at room temperature. Organic salts, due to their ionic nature, typically form well-defined crystal lattices, resulting in a solid state with a higher melting point than the corresponding free base.[5] The color is expected to be white to off-white, a common characteristic of purified organic salts.

Solubility Profile

The solubility of an organic compound is a critical parameter, particularly in the context of drug development and formulation. The conversion of the imine, a basic functional group, to its hydrochloride salt is expected to significantly enhance its aqueous solubility.[5][7]

-

In Water: The hydrochloride salt will likely be soluble in water. The ionic nature of the salt allows for favorable interactions with polar water molecules.

-

In Polar Organic Solvents: Solubility is also expected in polar organic solvents such as methanol and ethanol, although to a lesser extent than in water.

-

In Nonpolar Organic Solvents: The compound is anticipated to have low solubility in nonpolar solvents like hexane and diethyl ether.[8]

The pH of an aqueous solution of methyl 3-imino-3-methoxypropanoate hydrochloride is expected to be acidic due to the hydrolysis of the iminium ion.

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical constant that is also an indicator of purity.[9][10] For methyl 3-imino-3-methoxypropanoate hydrochloride, a relatively high melting point with decomposition is expected. The ionic interactions within the crystal lattice of the salt require more energy to overcome compared to the intermolecular forces in the free base.[5] Impurities in the sample would likely lead to a depression and broadening of the melting point range.[9]

Boiling Point

Due to its salt nature and anticipated high melting point, it is expected that methyl 3-imino-3-methoxypropanoate hydrochloride will decompose upon heating before reaching a boiling point at atmospheric pressure. Imines and esters themselves can be volatile, but the ionic character of the hydrochloride salt significantly reduces volatility.[5][11][12]

Stability

α-Imino esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[13][14] The presence of the ester group can activate the C=N double bond, making it more reactive.[13] While the hydrochloride salt form may enhance stability for storage as a solid, in aqueous solutions, the compound may be prone to hydrolysis back to the corresponding α-keto ester and ammonium chloride.

Projected Spectroscopic Characteristics

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.[15][16][17] The following are the anticipated spectroscopic signatures for methyl 3-imino-3-methoxypropanoate hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[15]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (from the iminium salt) | 3200-2800 (broad) |

| C=N stretch (iminium) | 1680-1640 |

| C=O stretch (ester) | 1750-1730 |

| C-O stretch (ester and ether) | 1300-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.[15][18]

¹H NMR:

-

-OCH₃ (methoxy group): A singlet at approximately 3.8-4.2 ppm.

-

-OCH₃ (ester group): A singlet at approximately 3.7-4.0 ppm.

-

-CH₂- (methylene group): A singlet at approximately 3.0-3.5 ppm.

-

N-H (iminium proton): A broad singlet at a downfield chemical shift (potentially > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR:

-

C=O (ester carbonyl): A signal in the range of 160-170 ppm.

-

C=N (iminium carbon): A signal in the range of 165-175 ppm.

-

-OCH₃ carbons: Signals in the range of 50-60 ppm.

-

-CH₂- carbon: A signal in the range of 30-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[15] For methyl 3-imino-3-methoxypropanoate hydrochloride, Electrospray Ionization (ESI) in positive ion mode would be the preferred method. The expected molecular ion would be that of the free base (the protonated imino ester).

-

Expected [M+H]⁺: The exact mass of the protonated free base, C₅H₁₀NO₃⁺.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the physical properties of a newly synthesized compound like methyl 3-imino-3-methoxypropanoate hydrochloride.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound melts, providing an indication of its identity and purity.[9][10][19][20][21]

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature about 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

For high accuracy, calibrate the thermometer with known standards.[22]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.[8][23][24]

Methodology:

-

Place approximately 10-20 mg of the solid into a small test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, methanol, dichloromethane, hexane).

-

Vigorously agitate the mixture for 1-2 minutes at room temperature.

-

Observe if the solid dissolves completely. If not, gently warm the mixture and observe any changes.

-

Record the compound as soluble, partially soluble, or insoluble for each solvent.

-

For aqueous solutions, the pH can be tested using pH paper.

Caption: Protocol for Solubility Assessment.

Spectroscopic Analysis

Objective: To obtain IR, NMR, and MS spectra to confirm the chemical structure of the compound.[15][25]

Methodology:

-

FTIR:

-

Obtain a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample on the ATR crystal.

-

Acquire the sample spectrum.

-

-

NMR:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

-

MS:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Infuse the solution into an ESI-MS instrument and acquire the mass spectrum in positive ion mode.

-

Summary of Anticipated Properties

The following table summarizes the projected physical properties of methyl 3-imino-3-methoxypropanoate hydrochloride.

| Property | Anticipated Value/Characteristic | Rationale |

| Chemical Formula | C₅H₁₀ClNO₃ | Based on chemical structure |

| Molecular Weight | 167.59 g/mol | Calculated from the chemical formula |

| Physical State | Crystalline Solid | Typical for organic hydrochloride salts[5] |

| Appearance | White to off-white | Common for purified organic salts |

| Melting Point | Elevated, with decomposition | Ionic nature increases melting point over free base[5] |

| Boiling Point | Decomposes before boiling | Non-volatile nature of the salt[5] |

| Solubility | Soluble in water; soluble in polar organic solvents; insoluble in nonpolar organic solvents | Enhanced aqueous solubility due to salt formation[7] |

Conclusion

While specific experimental data for methyl 3-imino-3-methoxypropanoate hydrochloride is not currently available in the public domain, a scientifically sound projection of its physical properties can be made by drawing upon the well-established characteristics of α-imino esters and organic hydrochloride salts. This guide provides researchers with a foundational understanding of what to expect from this compound and offers robust, standardized protocols for its empirical characterization. The synthesis and subsequent analysis of this molecule will undoubtedly contribute valuable data to the field of medicinal and synthetic chemistry.

References

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

Scribd. (n.d.). Identifying Organic Compounds Lab. [Link]

-

Teachy.ai. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. [Link]

-

Chemical Reviews. (2017, June 12). α-Imino Esters in Organic Synthesis: Recent Advances. [Link]

-

PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

Unknown. (n.d.). Melting point determination. [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubMed. (2002, January 9). Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

-

Unknown. (n.d.). Experiment 1 — Properties of Organic Compounds. [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

PubMed Central. (n.d.). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. [Link]

-

ResearchGate. (n.d.). Liquid Chromatographic Resolution of ?-Amino Acid Esters as Benzophenone Imine Derivatives. [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. [Link]

-

ResearchGate. (n.d.). α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams | Request PDF. [Link]

-

ResearchGate. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

-

YouTube. (2025, May 15). How to determine melting point of organic compound. [Link]

-

PubMed Central. (2014, March 13). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. [Link]

-

PubMed Central. (2019, January 1). Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones. [Link]

-

Taylor & Francis Online. (2011, February 2). LIQUID CHROMATOGRAPHIC ENANTIOMER SEPARATION OF AMINO ACID ESTERS AS 9-ANTHRALDIMINE SCHIFF BASES USING POLYSACCHARIDE-DERIVED CHIRAL STATIONARY PHASES. [Link]

-

Unknown. (n.d.). Classification of organic compounds By solubility. [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. [Link]

-

PubMed. (2017, June 28). α-Imino Esters in Organic Synthesis: Recent Advances. [Link]

-

Reddit. (2015, August 17). Why are imino-esters cleavable under milder conditions than amids. [Link]

-

RSC Publishing. (n.d.). Chromatographic selectivity for amino acid esters and alkali metal ions on a silica bonded calix[1]arene tetraester stationary phase. [Link]

-

PubMed. (2003, January 15). Alpha-imino esters: versatile substrates for the catalytic, asymmetric synthesis of alpha- and beta-amino acids and beta-lactams. [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Wikipedia. (n.d.). Ester. [Link]

-

HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. [Link]

-

IJSAT. (2025, October 15). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. [Link]

-

ARKIVOC. (2011). Enamino esters in the synthesis of heterocyclic systems. Transformation of diethyl acetone-1,3-dicarboxylate into poly. [Link]

-

Comptes Rendus de l'Académie des Sciences. (2018, February 1). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. [Link]

- Google Patents. (n.d.).

-

PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

-

YouTube. (2018, April 23). Boiling Point of Organic Compounds. [Link]

-

ACS Publications. (2021, November 10). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species | Chemical Reviews. [Link]

-

PCC Group Product Portal. (2023, May 24). Esters. [Link]

-

YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. α-Imino Esters in Organic Synthesis: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-imino esters: versatile substrates for the catalytic, asymmetric synthesis of alpha- and beta-amino acids and beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. amherst.edu [amherst.edu]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. イミン | Thermo Fisher Scientific [thermofisher.com]

- 12. Ester - Wikipedia [en.wikipedia.org]

- 13. Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. youtube.com [youtube.com]

- 18. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. youtube.com [youtube.com]

- 22. thinksrs.com [thinksrs.com]

- 23. www1.udel.edu [www1.udel.edu]

- 24. uobabylon.edu.iq [uobabylon.edu.iq]

- 25. ijsat.org [ijsat.org]

Technical Whitepaper: Methyl 3-imino-3-methoxypropanoate Hydrochloride

Executive Summary

In the realm of advanced pharmaceutical synthesis, specifically within the construction of biologically active heterocycles, high-purity molecular building blocks are paramount. Methyl 3-imino-3-methoxypropanoate hydrochloride (CAS RN: 133871-48-4) serves as a fundamental bi-functional intermediate[1]. Structurally functioning as the hydrochloride salt of a malonic acid half-imidate, this molecule bridges the gap between simple aliphatic precursors and complex pyrimidine or triazine scaffolds[2].

This technical guide provides a rigorous dissection of its molecular properties, the causality behind its synthetic pathways, and its deployment in API (Active Pharmaceutical Ingredient) development[3].

Molecular Identity & Physicochemical Profiling

Understanding the exact stoichiometric and structural identity of this imidate is critical for precise molar calculations during downstream condensations. The molecule possesses a molecular formula of C₅H₁₀ClNO₃ and a meticulously validated molecular weight of 167.59 g/mol [1].

The compound features two highly reactive termini: a stable methyl ester and a highly electrophilic iminium/imidate group.

Quantitative Elemental Breakdown

To aid in high-resolution mass spectrometry (HRMS) validation and isotopic analysis, the exact mass contribution of the complex is summarized below:

| Element | Atomic Mass (u) | Count | Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 35.83% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.01% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.36% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 28.64% |

| Chlorine (Cl) | 35.450 | 1 | 35.450 | 21.15% |

| Total (MW) | 167.59 | 100.00% |

The Anhydrous Pinner Reaction: Mechanistic Protocol

The synthesis of methyl 3-imino-3-methoxypropanoate hydrochloride relies on a classical Pinner reaction , converting methyl cyanoacetate into the target imidate[2]. As an application scientist, the focus must remain on the chemical logic—why we utilize specific microenvironments.

Verified Experimental Workflow

1. Reagent Solvation & Moisture Exclusion

-

Action: Charge a flame-dried, nitrogen-purged reactor with methyl cyanoacetate and absolute, anhydrous methanol (1:1.2 molar ratio).

-

Causality: The absolute exclusion of water is the single most critical parameter. The transient nitrilium intermediate is acutely sensitive to nucleophilic attack. Trace moisture will irreversibly hydrolyze the intermediate into an unreactive methyl malonamate, devastating your yield.

2. Electrophilic Activation via Protonation

-

Action: Submerge the reactor in an ice/brine bath (0–5 °C) and continuously bubble anhydrous HCl gas until the solution reaches saturation.

-

Causality: Alkyl nitriles are poor electrophiles. The introduction of saturating HCl protonates the nitrile nitrogen, withdrawing electron density and generating a highly reactive nitrilium cation. The low temperature mitigates the exothermic protonation and prevents the acidic cleavage of the existing methyl ester.

3. Nucleophilic Trapping & Self-Validating Crystallization

-

Action: Maintain stirring at 0 °C for 12–16 hours. Subsequently, introduce an equal volume of cold, anhydrous diethyl ether.

-

Causality: Methanol attacks the nitrilium carbon, forming the imidate. Because imidate hydrochlorides are highly polar, introducing non-polar diethyl ether drops the dielectric constant of the solvent system. This forces the target molecule to crash out as a dense white precipitate. Self-Validation: The rapid formation of this precipitate is a visual confirmation of successful conversion, protecting the product from equilibrium reversal.

4. Isolation under Inert Atmosphere

-

Action: Filter the crystalline solid rapidly under a blanket of inert N₂ and subject it to vacuum desiccation.

-

Causality: The resulting hydrochloride salt is highly hygroscopic. Ambient atmospheric moisture will hydrolyze the solid back into a dialkyl malonate over time. Vacuum desiccation efficiently strips residual HCl and ether without requiring thermal load, preserving the integrity of the fragile imino double bond.

Fig 1: Anhydrous Pinner synthesis workflow for methyl 3-imino-3-methoxypropanoate hydrochloride.

Downstream Integration: Heterocyclic Scaffold Generation

In medicinal chemistry, this imidate is prized not for what it is, but for what it builds. It acts as an elite precursor for multi-nitrogen heterocyclic APIs, circumventing the harsher conditions required by raw nitriles[4].

Pyrimidine API Synthesis Pathway

When designing kinase inhibitors or cardiovascular agents, the malonate-derived imidate is utilized to lock in a 2-substituted pyrimidine ring[2].

-

Aminolysis: The imidate hydrochloride is exposed to ethanolic ammonia at room temperature. The methoxy leaving group is expelled, transforming the imidate into a malonamidine hydrochloride intermediate.

-

Cyclocondensation: This amidine, a potent bis-nucleophile, is then reacted with a bis-electrophile (such as a 1,3-dicarbonyl compound like acetylacetone) under basic catalysis. The system cleanly zips shut, yielding a structurally rigid pyrimidine carrying an acetate side chain—a functional handle ready for further derivatization in API discovery pipelines.

Fig 2: Downstream cyclocondensation mapping of imidate into pyrimidine-based API scaffolds.

Trust & Quality Assurance (Analytical Validation)

To ensure experimental trustworthiness, incoming batches of methyl 3-imino-3-methoxypropanoate hydrochloride must be analytically verified before deployment.

-

NMR Profiling: When performing ¹H-NMR (in anhydrous DMSO-d₆ to prevent hydrolysis in D₂O), the spectra must show two distinct singlets for the methoxy environments. The O-CH₃ group attached to the highly deshielded iminium carbon will present further downfield compared to the standard methyl ester singlet.

-

Storage Protocols: The compound must be stored at 2–8 °C under a strict Argon or Nitrogen atmosphere. The hygroscopic nature of the hydrochloride matrix will act as a moisture sink. Once hydrated, the reversible nature of the Pinner addition causes hydrolysis back into methyl malonamate and methanol, neutralizing its synthetic utility.

References

Sources

- 1. molcore.com [molcore.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. 盐酸3-亚氨基-3-甲氧基丙酸甲酯 | Methyl 3-imino-3-methoxypropanoate | 133871-48-4 - 乐研试剂 [leyan.com]

- 4. 4-[2-(Dimethylamino)ethyl]-4'-(3-piperidinopropyl)[1,1'-(1,2-dimethyl-1,2-ethanediylidene)bisthiosemicarbazide],63595-98-2 - LookChemical.com [lookchemical.com]

"reactivity of N-substituted imidates"

An In-Depth Technical Guide to the Reactivity of N-Substituted Imidates

Abstract

N-substituted imidates, characterized by their unique R-C(=NR')-OR'' structure, represent a class of versatile and highly reactive intermediates in modern organic synthesis. Their ambiphilic nature, possessing both a nucleophilic nitrogen atom and an electrophilic imine carbon, allows for a diverse range of chemical transformations.[1][2][3][4] This guide provides a comprehensive exploration of the synthesis and reactivity of N-substituted imidates, with a focus on the mechanistic underpinnings of their key reactions. We will delve into their behavior with various nucleophiles, their propensity for sigmatropic rearrangements, and their application as powerful synthons for the construction of complex nitrogen-containing molecules, including a wide array of valuable N-heterocycles.[2][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of N-substituted imidates in their synthetic endeavors.

The Structural and Electronic Landscape of N-Substituted Imidates

The reactivity of N-substituted imidates is a direct consequence of their electronic structure. The core of the imidate functionality is an sp²-hybridized carbon double-bonded to a nitrogen atom and single-bonded to an oxygen atom. This arrangement creates an inherent polarity and multiple sites for chemical attack.

-

Electrophilic Center: The imine carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it highly susceptible to attack by nucleophiles.[1]

-

Nucleophilic Centers: The lone pairs of electrons on both the nitrogen and oxygen atoms confer nucleophilic properties to the molecule.[1][2]

This dual reactivity allows imidates to act as versatile building blocks in synthesis. Unlike the more stable and less reactive amide linkage, the imidate functionality is primed for transformation, serving as a masked carboxylic acid derivative that can be unraveled through various reaction pathways.[2][5]

Synthesis of N-Substituted Imidates

A thorough understanding of imidate reactivity begins with their preparation. Several reliable methods have been established, each with its own advantages depending on the desired substitution pattern and substrate tolerance.

The Pinner Reaction

The Pinner reaction is a classic and widely used method for synthesizing imidates, involving the acid-catalyzed reaction of a nitrile with an alcohol.[6][7][8] The reaction typically employs anhydrous hydrogen chloride (HCl) gas.

Mechanism:

-

Protonation of Nitrile: The strong acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.[9]

-

Nucleophilic Attack: The alcohol oxygen attacks the activated nitrile carbon.[9]

-

Formation of Pinner Salt: The resulting intermediate is protonated to form the stable imidate hydrochloride salt, often referred to as a "Pinner salt".[7][9]

The necessity for anhydrous conditions is a critical experimental parameter. The presence of water will lead to the rapid hydrolysis of the Pinner salt intermediate, yielding a carboxylic ester as a major byproduct.[7][9]

Caption: Mechanism of the Pinner reaction to form an imidate salt.

O-Alkylation of Amides

A direct and reliable method for imidate synthesis is the regioselective O-alkylation of amides.[10] This approach circumvents the often harsh conditions of the Pinner reaction. However, a key challenge is managing the competition between O-alkylation (desired) and N-alkylation (a common side reaction).

-

For O-Alkylation: Powerful and hard electrophiles like trialkyloxonium salts (e.g., Meerwein's reagent, Me₃OBF₄) or dimethyl sulfate are typically used, often in conjunction with a hindered base to minimize N-alkylation.

-

For N-Alkylation: Basic conditions (e.g., NaH) with alkyl halides tend to favor the formation of N-alkylated amides.

Condensation with Orthoesters

N-substituted imidates can be readily prepared by the acid-catalyzed condensation of a primary amine or other NH₂-containing compound with an orthoester, such as triethyl orthoformate. This method is particularly useful for synthesizing N-functionalized imidates that serve as precursors for heterocyclic compounds.[11]

Core Reactivity Pathways

Once formed, N-substituted imidates are poised for a variety of transformations, making them valuable synthetic intermediates.

Hydrolysis: A Competing Pathway

The hydrolysis of imidates is one of their most fundamental reactions. The outcome is highly dependent on the pH of the reaction medium, which dictates the protonation state of the tetrahedral intermediate and influences which leaving group is expelled.[12]

-

Acidic Conditions (low pH): Under acidic conditions, hydrolysis of the imidate salt quantitatively yields the corresponding ester and an ammonium salt.[6][7][12] The nitrogen of the tetrahedral intermediate is easily protonated, making the amine a good leaving group.

-

Basic Conditions (high pH): In basic solutions, the reaction favors the formation of an amide and an alcohol.[12][13] The alkoxy group becomes the better leaving group from the deprotonated tetrahedral intermediate.

This pH-dependent product distribution provides strong evidence for the existence of a tetrahedral intermediate in the hydrolysis mechanism.[12]

Caption: The outcome of imidate hydrolysis depends on the reaction pH.

Nucleophilic Substitution

The electrophilic imine carbon is a prime target for a wide range of nucleophiles, typically resulting in the displacement of the alkoxy group.

| Nucleophile | Product | Significance |

| Ammonia/Amines | Amidine | A highly reliable and common method for synthesizing amidines, which are important structural motifs in pharmaceuticals.[1][6] |

| Alcohols | Orthoester | Occurs in the presence of excess alcohol, often as a subsequent step in the Pinner reaction.[1][7][8] |

| Hydrogen Sulfide | Thionoester | Provides a route to sulfur-containing carboxylic acid derivatives.[1][7] |

| Grignard Reagents | Ketimine | Leads to the formation of C-C bonds, with the resulting ketimine easily hydrolyzed to a ketone.[1] |

Sigmatropic Rearrangements: Powerful C-N Bond Formations

N-substituted imidates are excellent substrates for powerful sigmatropic rearrangements that form new carbon-nitrogen bonds with high degrees of regio- and stereocontrol.

The Overman rearrangement is a thermal or metal-catalyzed[7][7]-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides.[14][15] This reaction is a cornerstone of modern synthesis for introducing nitrogen functionality into complex molecules.[16]

-

Mechanism: It proceeds through a concerted, chair-like six-membered transition state, analogous to the Claisen rearrangement.[14]

-

Causality: The use of a trichloroacetyl group is key; its strong electron-withdrawing nature facilitates the rearrangement. The transformation from an imidate to the more stable amide provides a strong thermodynamic driving force, making the reaction essentially irreversible.[15]

-

Catalysis: While the reaction can be performed thermally, catalysts such as Hg(II) or Pd(II) salts can significantly accelerate the reaction, allowing it to proceed at much lower temperatures.[14][15]

The Chapman rearrangement is the thermal intramolecular 1,3-shift of an aryl group from the oxygen to the nitrogen atom in an aryl N-arylbenzimidate.[17][18] This reaction provides a direct route to N,N-diaryl amides.[17] The driving force is the formation of a stable amide bond from the less stable imidate.

Applications in Drug Development and Heterocycle Synthesis

The diverse reactivity of N-substituted imidates makes them invaluable in medicinal chemistry and drug discovery. They serve as key precursors for a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents.[19][20][21][22]

-

Imidazole Synthesis: Imidates are used in the synthesis of imidazole derivatives, which exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[19][21][22][23]

-

Triazole and Triazine Synthesis: N-acylated and N-functionalized imidates can react with hydrazines or aminotriazoles to construct triazole and triazine ring systems, respectively.

-

Natural Product Synthesis: The Overman rearrangement, in particular, has been extensively used in the total synthesis of complex natural products to stereoselectively install amine functionalities.[16]

Experimental Protocols

To ensure reproducibility and success, experimental design must be meticulous. The following protocols are representative of common transformations involving N-substituted imidates.

Protocol: Synthesis of Methyl Pentanimidate Hydrochloride (Pinner Reaction)

This protocol describes the synthesis of a simple alkyl imidate salt, a versatile precursor for further reactions.

Workflow Diagram

Caption: Experimental workflow for a typical Pinner reaction.

Step-by-Step Methodology: [9]

-

Vessel Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with pentanenitrile (1.0 eq) and anhydrous methanol (1.1 eq) in an anhydrous solvent like diethyl ether.

-

Cooling: The reaction vessel is cooled in an ice-salt bath to a temperature of 0-5 °C.

-

HCl Addition: Dry hydrogen chloride gas is bubbled through the stirred solution. The temperature must be carefully monitored and maintained below 15 °C.

-

Reaction: The vessel is sealed, and a positive pressure of nitrogen (1.5-2.0 kg/cm ²) is applied. The mixture is stirred at 0-15 °C for 14 hours.

-

Completion: An additional portion of anhydrous methanol (0.55 eq) is added, and the mixture is stirred for another 60 minutes.

-

Isolation: The resulting semi-solid product, methyl pentanimidate hydrochloride, can be isolated. Often, the Pinner salt is not isolated but is used directly in the next synthetic step by adding the appropriate nucleophile (e.g., an amine solution) to the reaction mixture.

Protocol: Palladium-Catalyzed Overman Rearrangement

This protocol illustrates a modern, catalyzed approach to the[7][7]-rearrangement for synthesizing an allylic amide.

Step-by-Step Methodology: [24][25]

-

Catalyst Preparation: In an inert atmosphere glovebox, a vial is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the appropriate ligand (e.g., 25 mol%). Anhydrous solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 5-10 minutes.

-

Reaction Setup: In a separate vial, the allylic trichloroacetimidate substrate (1.0 eq) is dissolved in the reaction solvent.

-

Initiation: The prepared catalyst solution is transferred to the vial containing the imidate substrate. The vessel is sealed.

-

Reaction Monitoring: The reaction is stirred at room temperature for the required time (e.g., 3-21 hours) and can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated, and the crude residue is purified by flash column chromatography on silica gel to afford the pure allylic amide product.

Conclusion

N-substituted imidates stand as a cornerstone of synthetic organic chemistry, bridging the gap between simple starting materials like nitriles and amides and high-value products such as amidines, heterocycles, and stereodefined allylic amines. Their predictable yet diverse reactivity, governed by factors such as pH and catalysis, offers chemists a powerful toolkit for molecular construction. A deep, mechanistic understanding of their formation and subsequent transformations—from nucleophilic substitution to elegant sigmatropic rearrangements—is essential for any scientist or researcher aiming to innovate in the fields of total synthesis, medicinal chemistry, and drug development.

References

- Pinner reaction - Grokipedia. (n.d.). Vertex AI Search.

- Boukthir, M., & Chabchouba, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry.

- Pinner reaction. (n.d.). In Wikipedia.

- Pinner Reaction. (2025, June 4). J&K Scientific.

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. (n.d.). Benchchem.

- Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17, 9829-9843.

- Stability and reactivity of alkyl imidates. (n.d.). Benchchem.

- The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. (n.d.). ResearchGate.

- Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026, January 9). IOSR Journal.

- Overman rearrangement. (n.d.). In Wikipedia.

- Imidates: an emerging synthon for N-heterocycles. (2019, January 1). R Discovery.

- An Efficient Synthesis of de novo Imidates via Aza-Claisen Rearrangements of N-Allyl Ynamides. (n.d.). PMC.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.

- Synthesis of N‐tosyl imidates from terminal alkynes via a four‐component Cu(I)‐catalyzed reaction. (n.d.). ResearchGate.

- The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. (n.d.). Canadian Science Publishing.

- The Chapman Rearrangement. (n.d.). Organic Reactions.

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).

- Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. (2025, October 18). ResearchGate.

-

Palladium-Catalyzed[6][7]-O-to-N Rearrangement of Allylic Imidates. (n.d.). Retrieved March 7, 2026, from

- Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. (2022, June 15). Books.

- Fernandes, R. A., Kattanguru, P., Gholap, S. P., & Chaudhari, D. A. (2017). Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds. Organic & Biomolecular Chemistry, 15, 2672-2710.

- Chemistry of Amides. (2022, September 24). LibreTexts.

- Imidate synthesis. (n.d.). Organic Chemistry Portal.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3). PDF.

- The chemistry of amidines and imidates. (n.d.). ResearchGate.

- The Allylic Trihaloacetimidate Rearrangment. (n.d.). Organic Reactions.

- Bifunctional catalysis of the arylaminolysis of aryl n-phenyl-sulfonylbenzimidates in chlorobenzene. (1987, October 20). OSTI.GOV.

- Chapman rearrangement of aryl N‐arylbenzimidates. (n.d.). ResearchGate.

- Synthesis of N-7-Substituted Purines from Imidazole Precursors. (n.d.). MDPI.

- Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022, November 22).

- Nakajima, N., & Ubukata, M. (n.d.). Product Subclass 4: Imidates.

- Synthesis and study of some new N-substituted imide derivatives as potential anticancer agents. (2005, April 15). DOI.

- Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines... (2023, April 9). PMC.

- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).

- Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal.

- Isoform-selective Inactivation of Human Arylamine N-acetyltransferases by Reactive Metabolites of Carcinogenic Arylamines. (2009, December 15). PubMed.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

- Nucleophilic aromatic substitution. (n.d.). In Wikipedia.

- Lecture 18 : Rearrangement to Electron Deficient Nitrogen. (n.d.). Nptel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Imidate synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 15. organicreactions.org [organicreactions.org]

- 16. Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. organicreactions.org [organicreactions.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. iosrjournals.org [iosrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 23. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]

- 24. An Efficient Synthesis of de novo Imidates via Aza-Claisen Rearrangements of N-Allyl Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

The Strategic Incorporation of β-Alanine in Peptide Synthesis: Application and Protocols for Methyl 3-Aminopropanoate Hydrochloride

Introduction: Beyond the α-Amino Acid Canonical Set

In the landscape of peptide science, the exploration of non-canonical amino acids has unlocked new frontiers in the design of peptidomimetics with enhanced therapeutic potential. The incorporation of β-amino acids, in particular, has emerged as a powerful strategy to confer unique structural and functional attributes to synthetic peptides. These modifications can induce stable secondary structures, such as helices and sheets, and critically, can bestow increased resistance to enzymatic degradation, a significant hurdle in the development of peptide-based therapeutics.[1]

This guide provides an in-depth exploration of Methyl 3-aminopropanoate hydrochloride , also known as β-alanine methyl ester hydrochloride, a key building block for the introduction of β-alanine residues into peptide backbones. We will delve into the mechanistic underpinnings of its use, provide validated protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS), and offer insights into the critical parameters that ensure successful and efficient incorporation.

Reagent Profile: Methyl 3-Aminopropanoate Hydrochloride

| Property | Value |

| Synonyms | β-Alanine methyl ester hydrochloride |

| CAS Number | 3196-73-4 |

| Molecular Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage | Store at 2-8°C, keep dry |

The hydrochloride salt form enhances the stability and handling of the compound, while the methyl ester serves to protect the carboxylic acid functionality during the peptide coupling reaction.[1]

The Rationale for β-Alanine Incorporation

The strategic placement of a β-alanine residue within a peptide sequence can profoundly influence its biological properties:

-

Enhanced Proteolytic Stability: The altered backbone geometry of β-peptides makes them poor substrates for many proteases, leading to a longer in vivo half-life.[1]

-

Structural Versatility: The additional methylene group in the backbone provides greater conformational flexibility, which can be exploited to design peptides with specific folding patterns (foldamers).[1]

-

Modulation of Biological Activity: The introduction of β-alanine can alter the binding affinity and selectivity of a peptide for its target, potentially leading to the development of novel agonists or antagonists.[1]

Mechanism of Peptide Bond Formation

The fundamental principle of incorporating Methyl 3-aminopropanoate hydrochloride into a growing peptide chain mirrors that of standard peptide synthesis: the formation of an amide bond between the free amine of the β-amino acid ester and the activated carboxylic acid of the preceding amino acid (or the peptide-resin).

Key Steps in the Coupling Process:

-

Neutralization: The hydrochloride salt of Methyl 3-aminopropanoate must be neutralized to liberate the free amine, which is the nucleophilic species in the coupling reaction. This is typically achieved in situ using a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Carboxylic Acid Activation: The C-terminal carboxylic acid of the N-terminally protected amino acid (e.g., an Fmoc-protected amino acid) is activated to facilitate nucleophilic attack by the amine. This is accomplished using a variety of coupling reagents.

-

Peptide Bond Formation: The free amine of the neutralized β-alanine methyl ester attacks the activated carbonyl carbon of the preceding amino acid, forming a new peptide bond.

The choice of coupling reagent is critical for achieving high coupling efficiency, especially given that β-amino acids can present greater steric hindrance compared to their α-amino acid counterparts.[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide

This protocol details the coupling of Fmoc-L-Alanine to Methyl 3-aminopropanoate hydrochloride to yield Fmoc-L-Ala-β-Ala-OMe.

Materials:

-

Fmoc-L-Alanine

-

Methyl 3-aminopropanoate hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Neutralization and Addition: In a separate flask, suspend Methyl 3-aminopropanoate hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 10 minutes at room temperature to ensure complete neutralization.

-

Coupling Reaction: Add the neutralized Methyl 3-aminopropanoate hydrochloride solution to the activated Fmoc-L-Alanine solution. Stir the reaction mixture at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc-Based Chemistry

This protocol outlines the incorporation of a β-alanine residue onto a resin-bound peptide using manual Fmoc-SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in DMF

-

Fmoc-β-Ala-OH

-

HATU

-

DIPEA

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[2][4]

-

Fmoc-Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the piperidine solution and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-β-Ala-OH (3-5 eq), HATU (2.9 eq), and DIPEA (6-10 eq) in DMF.[1]

-

Allow the solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1]

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

-

A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[1]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualization of the SPPS Workflow

Caption: Workflow for the incorporation of a β-alanine residue in Fmoc-based SPPS.

Quantitative Data and Coupling Efficiency

The efficiency of coupling β-amino acids can be influenced by the choice of coupling reagent. While a comprehensive comparative study is beyond the scope of this guide, the following table summarizes the general characteristics of commonly used coupling reagents.

| Coupling Reagent | Key Advantages | Considerations |

| HATU | High coupling efficiency, even for sterically hindered amino acids.[1] | Higher cost. |

| HBTU | A reliable and commonly used coupling reagent.[1] | Generally good performance. |

| DIC/HOBt | A cost-effective option.[1] | May require longer reaction times or double coupling for difficult sequences. |

It is imperative to optimize coupling times and reagent stoichiometry for each specific peptide sequence to achieve maximal yields and purity.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the inclusion of in-process controls:

-

TLC Monitoring (Solution-Phase): Provides a qualitative assessment of reaction completion and can indicate the formation of by-products.

-

Kaiser Test (SPPS): A qualitative colorimetric test that provides a reliable indication of the presence or absence of free primary amines on the resin, thereby confirming the completion of the coupling step. A positive test necessitates a second coupling to drive the reaction to completion, ensuring the integrity of the final peptide sequence.

Conclusion